2-chloro-N-(3-hydroxy-3-(thiophen-2-yl)propyl)benzamide
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Overview
Description
Synthesis Analysis
The synthesis of 2-chloro-N-(3-hydroxy-3-(thiophen-2-yl)propyl)benzamide is a complex process that involves several steps . The exact method of synthesis can vary depending on the specific requirements of the experiment or application .Molecular Structure Analysis
The molecular formula of 2-chloro-N-(3-hydroxy-3-(thiophen-2-yl)propyl)benzamide is C14H14ClNO2S. The molecular weight of this compound is 295.78. Further analysis of the molecular structure can provide insights into the properties and potential applications of this compound .Chemical Reactions Analysis
The chemical reactions involving 2-chloro-N-(3-hydroxy-3-(thiophen-2-yl)propyl)benzamide are complex and can vary depending on the specific conditions of the experiment . Detailed analysis of these reactions can provide valuable insights into the behavior of this compound under different conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-chloro-N-(3-hydroxy-3-(thiophen-2-yl)propyl)benzamide are influenced by its molecular structure. These properties can be analyzed using various techniques, including time-dependent density functional theory (TDDFT), which can provide insights into the optical absorption and fluorescence properties of the compound .properties
IUPAC Name |
2-chloro-N-(3-hydroxy-3-thiophen-2-ylpropyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO2S/c15-11-5-2-1-4-10(11)14(18)16-8-7-12(17)13-6-3-9-19-13/h1-6,9,12,17H,7-8H2,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBFIDAPRZXPEGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCCC(C2=CC=CS2)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(3-hydroxy-3-(thiophen-2-yl)propyl)benzamide |
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